N-(5-Bromo-2-pyridinyl)-N,N-dipropylamine
Overview
Description
This would typically include the compound’s systematic name, other names or synonyms it might be known by, and its classification (e.g., organic, inorganic, etc.).
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound, including the starting materials, reaction conditions, and the yield.Molecular Structure Analysis
This involves describing the compound’s molecular structure, including its molecular formula, the arrangement of atoms, and any important structural features.Chemical Reactions Analysis
This involves detailing the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and chemical stability.Scientific Research Applications
Fluorescence Properties and Antibacterial Activity
N-(5-Bromo-2-pyridinyl)-N,N-dipropylamine derivatives have been synthesized and analyzed for their fluorescence properties. Some of these compounds demonstrated significant antibacterial activity, indicating potential applications in medical and biological research (Girgis, Kalmouch, & Hosni, 2004).
Synthesis and Biological Activities
The compound has been used in the synthesis of novel pyridine derivatives through the Suzuki cross-coupling reaction. These synthesized compounds underwent quantum mechanical investigations and were studied for their biological activities, such as anti-thrombolytic, biofilm inhibition, and haemolytic activities. Some derivatives displayed promising biological activities, suggesting potential pharmaceutical applications (Ahmad et al., 2017).
Safety And Hazards
This involves detailing any known hazards associated with the compound, such as toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. If you have any other questions or need information on a different topic, feel free to ask!
properties
IUPAC Name |
5-bromo-N,N-dipropylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2/c1-3-7-14(8-4-2)11-6-5-10(12)9-13-11/h5-6,9H,3-4,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBJPFDSZHUZQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201292301 | |
Record name | 5-Bromo-N,N-dipropyl-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201292301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromo-2-pyridinyl)-N,N-dipropylamine | |
CAS RN |
200064-12-6 | |
Record name | 5-Bromo-N,N-dipropyl-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=200064-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-N,N-dipropyl-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201292301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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